

Application Notes and Protocols for the Functionalization of the Pyridazine Ring

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Compound of Interest

Compound Name:	3-Chloro-6-(4-methoxyphenyl)pyridazine
Cat. No.:	B028087

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Introduction

The pyridazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The ability to selectively functionalize the pyridazine core is crucial for the synthesis of novel drug candidates and for establishing structure-activity relationships (SAR). This document provides detailed experimental protocols for key functionalization reactions of the pyridazine ring, presents quantitative data for SAR analysis, and illustrates a relevant biological pathway and experimental workflow.

Data Presentation: Structure-Activity Relationship of Pyridazine-Based ALK5 Inhibitors

The following table summarizes the structure-activity relationship of a series of 4,6-disubstituted pyridazine derivatives as inhibitors of the Activin-like Kinase 5 (ALK5), a key component of the TGF- β signaling pathway.^{[1][2]} Inhibition of ALK5 is a promising therapeutic strategy for various diseases, including fibrosis and cancer.^{[1][2][3]}

Compound ID	R1 Group	R2 Group	ALK5 pKi	ALK5 pIC50 (Cellular)
4	2-aminopyridine	5-chloro-2-fluorophenyl	8.55	5.66
19	2-(4-methylpiperazin-1-yl)ethylamino	5-chloro-2-fluorophenyl	8.55	5.66
20	2-(4-methylpiperazin-1-yl)acetamido	5-chloro-2-fluorophenyl	9.29	6.82
21	2-(4-(dimethylamino)iperidin-1-yl)acetamido	5-chloro-2-fluorophenyl	9.08	6.64
22	2-(morpholino)acetamido	5-chloro-2-fluorophenyl	9.06	6.55
23	2-((2-(dimethylamino)ethyl)(methyl)amino)acetamido	5-chloro-2-fluorophenyl	9.22	6.90
24	2-(piperazin-1-yl)acetamido	5-chloro-2-fluorophenyl	8.65	6.13

Data sourced from J. Med. Chem. 2024, 15 (11), 1925–1932. [\[1\]](#) [\[2\]](#)

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Chloropyridazines

This protocol describes a general method for the Suzuki-Miyaura coupling of a chloropyridazine with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds.

Materials:

- 3,6-Dichloropyridazine
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K_3PO_4)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Nitrogen or Argon gas
- Standard laboratory glassware and Schlenk line

Procedure:

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N_2 or Ar), combine 3,6-dichloropyridazine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K_3PO_4 (2.0 mmol, 2.0 eq).
- Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyridazine.

Protocol 2: Minisci-Type C-H Alkylation of Pyridazine

The Minisci reaction allows for the direct alkylation of electron-deficient heterocycles like pyridazine. This protocol is adapted from a procedure for the regioselective C-4 alkylation of pyridines.^{[4][5][6]}

Materials:

- Pyridazine (or a suitable pyridinium salt derivative for enhanced regioselectivity)
- Carboxylic acid (e.g., Cyclohexanecarboxylic acid) (2.0 eq)
- Silver nitrate (AgNO_3) (0.2 eq)
- Ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$) (2.0 eq)
- Dichloroethane (DCE)
- Water
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a screw-capped vial, add pyridazine (0.5 mmol, 1.0 eq), the carboxylic acid (1.0 mmol, 2.0 eq), AgNO_3 (0.1 mmol, 0.2 eq), and $(\text{NH}_4)_2\text{S}_2\text{O}_8$ (1.0 mmol, 2.0 eq).
- Solvent Addition: Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.

- Reaction: Seal the vial and stir the mixture vigorously at 50-80 °C for 2-4 hours.
- Monitoring: Monitor the reaction by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (5 mL). Transfer to a separatory funnel and wash with water (2 x 5 mL) and then brine (5 mL).
- Purification: Dry the organic layer over Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Photocatalytic C-H Functionalization of Pyridazine

This protocol provides a general framework for the visible-light-mediated C-H functionalization of pyridazines, a modern and increasingly popular method.^{[7][8]}

Materials:

- Pyridazine derivative
- Alkyl radical precursor (e.g., an alkyl trifluoroborate or a suitable carboxylic acid)
- Photoredox catalyst (e.g., $\text{Ru}(\text{bpy})_3\text{Cl}_2$ or an organic photocatalyst)
- Base (if necessary, e.g., an organic base like triethylamine)
- Anhydrous, degassed solvent (e.g., acetonitrile or DMSO)
- LED light source (e.g., blue LEDs, ~450 nm)
- Standard laboratory glassware for photochemical reactions

Procedure:

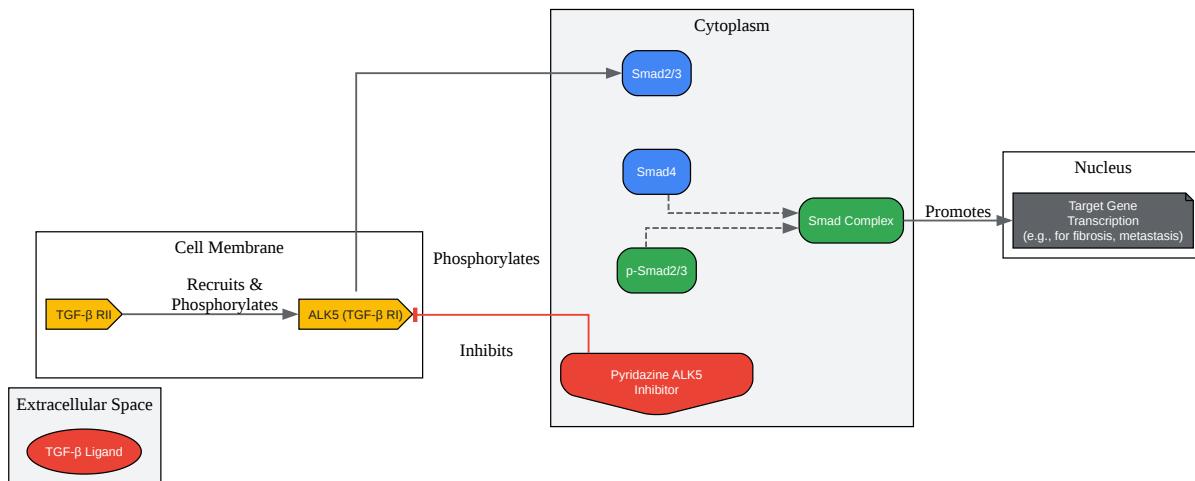
- Reaction Setup: In a reaction vessel suitable for photochemistry, combine the pyridazine derivative (1.0 eq), the alkyl radical precursor (1.5-2.0 eq), and the photoredox catalyst (1-5 mol%).

- Solvent and Reagents: Add the anhydrous, degassed solvent and any necessary base or additives under an inert atmosphere.
- Irradiation: Place the reaction vessel in proximity to the LED light source and stir at room temperature. The reaction time can vary from a few hours to 24 hours.
- Monitoring: Monitor the reaction by TLC or LC-MS, ensuring the reaction setup is protected from ambient light during sampling.
- Work-up: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any inorganic salts. Dry the organic layer, concentrate, and purify by flash column chromatography.

Mandatory Visualizations

Signaling Pathway of Pyridazine-Based ALK5 Inhibitors

The following diagram illustrates the mechanism of action for pyridazine-based ALK5 inhibitors within the TGF- β signaling pathway. TGF- β signaling dysregulation is implicated in diseases like cancer and fibrosis.[\[1\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#) The pyridazine inhibitor acts by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and subsequent gene transcription.

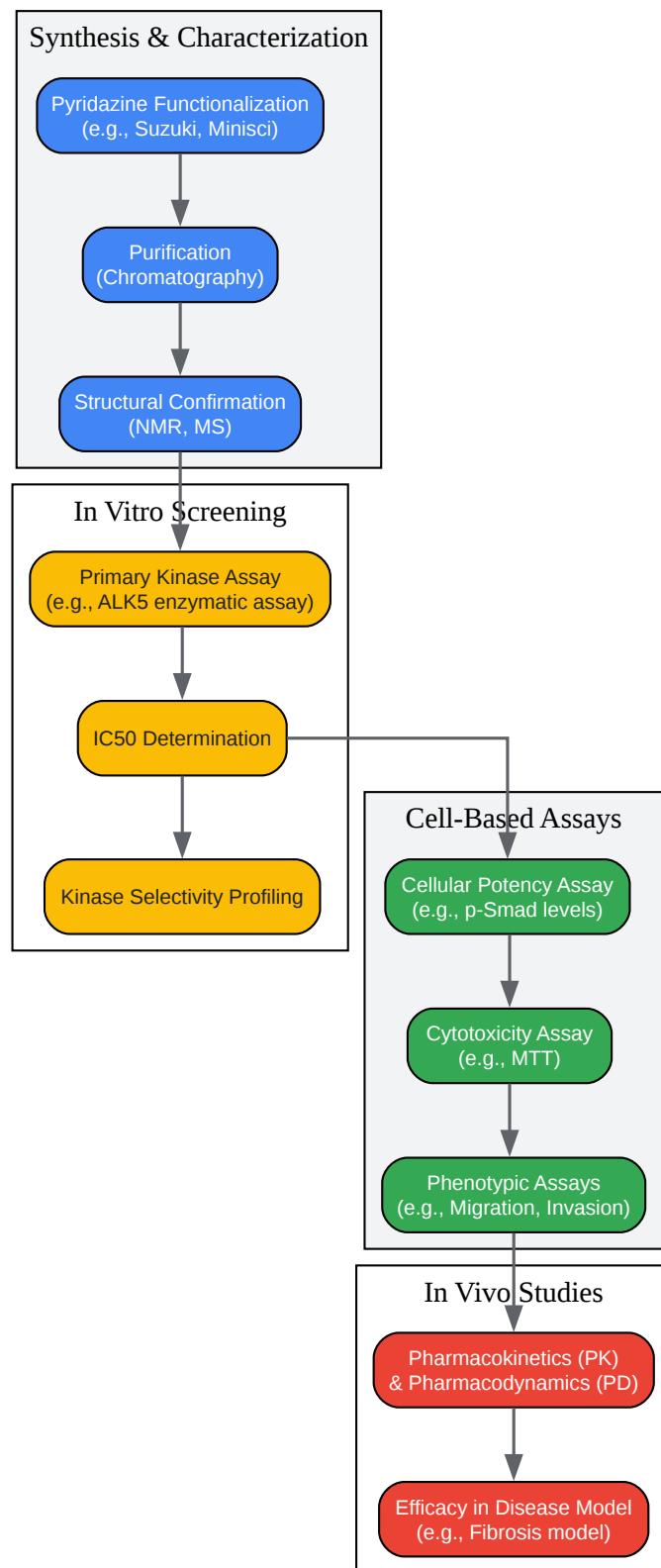


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Caption: TGF-β signaling pathway and inhibition by a pyridazine-based ALK5 inhibitor.

Experimental Workflow for Kinase Inhibitor Evaluation

This diagram outlines a typical workflow for the evaluation of newly synthesized pyridazine derivatives as potential kinase inhibitors.

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Caption: Experimental workflow for the evaluation of pyridazine-based kinase inhibitors.

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